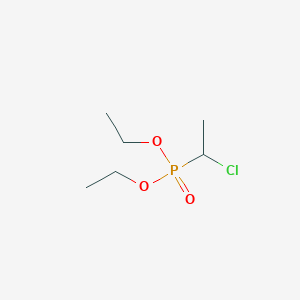
4-Hydroxyhexansäure
Übersicht
Beschreibung
4-Hydroxyhexanoic acid, also known as 4-hydroxycaproic acid, is an organic compound with the molecular formula C6H12O3. It belongs to the class of medium-chain hydroxy acids and derivatives, characterized by a six-carbon chain with a hydroxyl group attached to the fourth carbon atom.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biology: It serves as a carbon source for bacterial growth and polyhydroxyalkanoic acid production.
Medicine: Research is ongoing into its potential use in drug delivery systems and biocompatible implants.
Industry: It is utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
Target of Action
4-Hydroxyhexanoic acid (4HHx) is primarily utilized by various aerobic Gram-negative bacteria as a carbon source for growth and for the synthesis of polyhydroxyalkanoic acids (PHA) . The primary targets of 4HHx are the PHA-biosynthesis genes of these bacteria .
Mode of Action
4HHx interacts with its targets by being incorporated into PHA. This incorporation occurs when the cells are cultivated in the presence of 4HHx as the sole carbon source and under nitrogen starvation . The interaction results in the synthesis of a terpolyester consisting of 3-hydroxybutyric acid (3HB), 3-hydroxyhexanoic acid (3HHx), and 4HHx .
Biochemical Pathways
The biochemical pathway affected by 4HHx is the PHA biosynthesis pathway. In this pathway, 4HHx is incorporated into PHA, leading to the synthesis of a terpolyester . The downstream effects of this pathway include the accumulation of PHA in the bacteria, which can be used for the production of biodegradable polyesters .
Pharmacokinetics
It is known that 4hhx is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may impact its bioavailability.
Result of Action
The result of 4HHx’s action is the synthesis of a terpolyester consisting of 3HB, 3HHx, and 4HHx . This terpolyester is accumulated by the bacteria and can be used for the production of biodegradable polyesters .
Action Environment
The action of 4HHx is influenced by environmental factors such as the presence of 4HHx as the sole carbon source and nitrogen starvation . These conditions facilitate the incorporation of 4HHx into PHA
Biochemische Analyse
Biochemical Properties
Various aerobic Gram-negative bacteria utilize 4-Hydroxyhexanoic acid as a carbon source for growth and for the synthesis of polyhydroxyalkanoic acids (PHA) . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.
Cellular Effects
4-Hydroxyhexanoic acid is incorporated into PHA by recombinant strains of the PHA-negative mutants Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB − 4
Molecular Mechanism
It is known to be incorporated into PHA if the cells are cultivated in the presence of 4-Hydroxyhexanoic acid as the sole carbon source and under nitrogen starvation .
Temporal Effects in Laboratory Settings
It is known that it can be incorporated into PHA under certain conditions .
Metabolic Pathways
4-Hydroxyhexanoic acid is involved in the synthesis of PHA in certain bacteria . The specific metabolic pathways, enzymes, and cofactors it interacts with are yet to be fully identified.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxyhexanal using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 4-hydroxyhexanoate esters under acidic or basic conditions .
Industrial Production Methods: Industrial production of 4-hydroxyhexanoic acid often involves biotechnological processes. Various aerobic Gram-negative bacteria, such as Pseudomonas putida and Alcaligenes eutrophus, can utilize 4-hydroxyhexanoic acid as a carbon source for growth and synthesis of polyhydroxyalkanoic acids. These bacteria incorporate 4-hydroxyhexanoic acid into polyhydroxyalkanoic acids when cultivated under nitrogen starvation conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to 4-oxohexanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 4-hydroxyhexanoic acid can yield 4-hexanol.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Polymerization: It can be polymerized to form polyhydroxyalkanoic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Polymerization: Bacterial fermentation under nitrogen starvation.
Major Products:
Oxidation: 4-Oxohexanoic acid.
Reduction: 4-Hexanol.
Esterification: 4-Hydroxyhexanoate esters.
Polymerization: Polyhydroxyalkanoic acids.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybutyric acid: A shorter-chain hydroxy acid with similar properties.
6-Hydroxyhexanoic acid: A longer-chain hydroxy acid with different applications.
4-Hydroxyvaleric acid: Another medium-chain hydroxy acid with distinct uses.
Uniqueness: 4-Hydroxyhexanoic acid is unique due to its specific chain length and hydroxyl group position, which confer distinct chemical properties and reactivity. Its ability to be incorporated into polyhydroxyalkanoic acids by bacteria makes it particularly valuable for biotechnological applications .
Eigenschaften
IUPAC Name |
4-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIKNKURIGPIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
781658-18-2 | |
| Record name | Hexanoic acid, 4-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781658-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20870045 | |
| Record name | 4-Hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13532-38-2 | |
| Record name | 4-Hydroxyhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-amino-4-hydroxyhexanoic acid derivatives in medicinal chemistry?
A: 5-amino-4-hydroxyhexanoic acid derivatives have shown potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) protease. [] This enzyme plays a crucial role in the viral replication cycle of HIV, making its inhibition a key target for antiretroviral therapies.
Q2: How does the structure of 5-amino-4-hydroxyhexanoic acid derivatives influence their activity against HIV-1 protease?
A: While specific structure-activity relationships haven't been detailed in the provided abstracts, research suggests that modifications to the 5-amino and 4-hydroxy substituents, as well as the nature of the N-terminal protecting group, significantly impact the inhibitory activity of these compounds. [] Further research is needed to fully elucidate these relationships and optimize their efficacy.
Q3: Beyond HIV-1 protease inhibition, are there other biological activities associated with 4-hydroxyhexanoic acid derivatives?
A: Yes, research has identified erysulfone and erysulfoxide, two sulfur-containing lactone derivatives of 4-hydroxyhexanoic acid, as constituents of Erysimum inconspicuum fruits. [] Extracts from these fruits exhibited cytotoxic activity against the KB cell line (a human oral cancer cell line) and some activity against P-388 lymphocytic leukemia in vivo. [] This suggests potential applications in cancer research.
Q4: 4-Hydroxyhexanoic acid has been identified as a component of polyhydroxyalkanoic acids (PHAs). What is the significance of this finding?
A: The identification of 4-hydroxyhexanoic acid in PHAs expands the known monomer diversity of these biopolymers. [, ] This discovery contributes to our understanding of the biosynthetic pathways of PHAs and opens avenues for tailoring their properties through the incorporation of novel monomers.
Q5: Are there methods for distinguishing the stereoisomers of 4-hydroxyhexanoic acid derivatives?
A: Yes, chiral high-performance liquid chromatography (HPLC) using a Chiraspher column has successfully separated the enantiomers of solerone (5-oxo-4-hydroxyhexanoic acid γ-lactone) and solerole (4,5-dihydroxyhexanoic acid γ-lactone). [] Additionally, the absolute configurations of 4,5-dihydroxyhexanoic acid γ-lactones have been determined using 1H-NMR analysis of their diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters, following Mosher's method. []
Q6: Can enantiopure forms of β-amino-γ-hydroxy acids and γ-amino-δ-hydroxy acids be synthesized from 4-hydroxyhexanoic acid?
A: While the provided research doesn't directly utilize 4-hydroxyhexanoic acid for this purpose, it highlights a method to synthesize enantiopure (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acid derivatives from L-aspartic acid. [] This approach showcases the versatility of amino acid derivatives like 4-hydroxyhexanoic acid as building blocks for the stereocontrolled synthesis of important chiral molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)



